1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]pyrrolidine
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Overview
Description
1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a sulfonyl group, which is further substituted with a 5-bromo-2,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2,4-dimethylbenzenesulfonyl chloride and pyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]pyrrolidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of bioactive molecules with potential therapeutic properties.
Material Science: The compound is explored for its potential use in the development of advanced materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom and the pyrrolidine ring contribute to the overall binding affinity and specificity of the compound.
Comparison with Similar Compounds
1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]piperidine: This compound has a similar structure but with a piperidine ring instead of a pyrrolidine ring.
5-Bromo-2,4-dimethylbenzenesulfonamide: This compound lacks the pyrrolidine ring but retains the sulfonyl and bromophenyl groups.
Uniqueness: 1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties. This uniqueness makes it a valuable scaffold for the design of novel bioactive molecules with enhanced activity and selectivity.
Properties
IUPAC Name |
1-(5-bromo-2,4-dimethylphenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-9-7-10(2)12(8-11(9)13)17(15,16)14-5-3-4-6-14/h7-8H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDPPWDSQVPXBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCC2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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